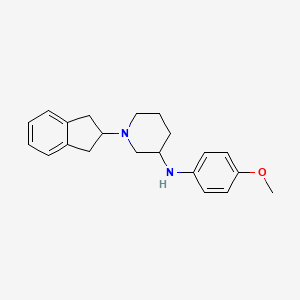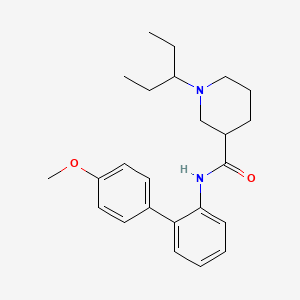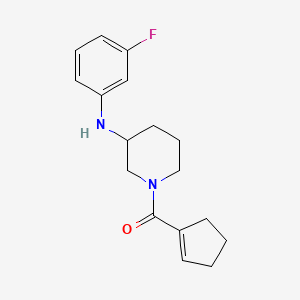![molecular formula C18H12F3NO2 B6063433 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)
2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, commonly known as TFD, is a highly potent and selective inhibitor of the enzyme p300/CBP-associated factor (PCAF). TFD has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用机制
TFD is a highly potent and selective inhibitor of the enzyme 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, which plays a critical role in the regulation of gene expression. This compound is a histone acetyltransferase (HAT) that acetylates histones and other proteins involved in chromatin remodeling and transcriptional regulation. The inhibition of this compound by TFD leads to the downregulation of various oncogenes and upregulation of tumor suppressor genes, resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects:
TFD has been shown to have potent and selective inhibitory effects on this compound in vitro and in vivo. The inhibition of this compound by TFD leads to the downregulation of various oncogenes, including c-Myc, cyclin D1, and Bcl-2, and upregulation of tumor suppressor genes, including p21 and p53. TFD has also been shown to induce cell cycle arrest, apoptosis, and inhibition of tumor growth in various cancer cell lines and animal models. In addition, TFD has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
实验室实验的优点和局限性
TFD is a highly potent and selective inhibitor of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, which makes it an ideal tool compound for studying the role of this compound in various biological processes. TFD has been extensively characterized in vitro and in vivo, and its mechanism of action has been well established. However, TFD has some limitations for lab experiments, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. In addition, TFD has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
未来方向
There are several future directions for the research and development of TFD. First, further studies are needed to evaluate the safety and efficacy of TFD in preclinical and clinical trials. Second, the potential therapeutic applications of TFD in various disease areas, including cancer, neurodegenerative diseases, and inflammatory diseases, need to be explored further. Third, the optimization of the synthesis of TFD and the development of more potent and selective 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione inhibitors are needed to improve the bioavailability and efficacy of these compounds. Fourth, the role of this compound in various biological processes needs to be further elucidated to understand the full therapeutic potential of this compound inhibitors like TFD.
合成方法
The synthesis of TFD involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the condensation of 3-trifluoromethylaniline with indene-1,3-dione to form the desired product. The synthesis of TFD has been optimized to achieve high yields and purity, and the product has been characterized by various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学研究应用
TFD has been extensively studied for its potential therapeutic applications in cancer and other diseases. The inhibition of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione by TFD has been shown to induce cell cycle arrest, apoptosis, and inhibition of tumor growth in various cancer cell lines and animal models. TFD has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. The potential therapeutic applications of TFD are being explored in various disease areas, including cancer, neurodegenerative diseases, and inflammatory diseases.
属性
IUPAC Name |
3-hydroxy-2-[C-methyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2/c1-10(22-12-6-4-5-11(9-12)18(19,20)21)15-16(23)13-7-2-3-8-14(13)17(15)24/h2-9,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQSLZMXFIILHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC(=C1)C(F)(F)F)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-cyclopentylthiourea](/img/structure/B6063355.png)

![1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6063361.png)

![2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide](/img/structure/B6063387.png)
![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B6063392.png)


![3-[(2-chlorophenoxy)methyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B6063412.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide](/img/structure/B6063428.png)
![3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6063446.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyryl-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6063449.png)
![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)